molecular formula C34H60N2Sn2 B8353764 2,2'-Bis(tributylstannyl)-6,6'-bipyridine

2,2'-Bis(tributylstannyl)-6,6'-bipyridine

Cat. No. B8353764
M. Wt: 734.3 g/mol
InChI Key: BSUNMIPMYAPYTA-UHFFFAOYSA-N
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Patent
US09034873B2

Procedure details

Stille coupling of two mol of 3-chloro-6-(pyridin-2-yl)pyridazine 8a with the precursor 2,2′-bis(tributylstannyl)-6,6′-bipyridine 60 gives the disubstituted product 61 with a yield of 68% (Scheme 28). In practice, a slight excess of chloropyridazine 8a is added in order for all the monosubstituted product formed to be consumed.
Name
3-chloro-6-(pyridin-2-yl)pyridazine
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product 61
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
ClC1C=CN=NC=1C1C=CC=CN=1.C([Sn](CCCC)(CCCC)[C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([C:25]2[N:30]=[C:29]([Sn](CCCC)(CCCC)CCCC)[CH:28]=[CH:27][CH:26]=2)[N:20]=1)CCC.N1C=CC=CC=1C1N=NC(C2N=C(C3C=CC=C(C4N=NC(C5C=CC=CN=5)=CC=4)N=3)C=CC=2)=CC=1>>[CH:27]1[CH:28]=[CH:29][N:30]=[C:25]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:19][N:20]=2)[CH:26]=1

Inputs

Step One
Name
3-chloro-6-(pyridin-2-yl)pyridazine
Quantity
2 mol
Type
reactant
Smiles
ClC1=C(N=NC=C1)C1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=NC(=CC=C1)C1=CC=CC(=N1)[Sn](CCCC)(CCCC)CCCC)(CCCC)CCCC
Name
product 61
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(N=N1)C1=CC=CC(=N1)C1=NC(=CC=C1)C=1N=NC(=CC1)C1=NC=CC=C1
Step Two
Name
chloropyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N=NC=C1)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
to be consumed

Outcomes

Product
Name
Type
Smiles
C=1C=CN=C(C1)C=2C=CC=CN2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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